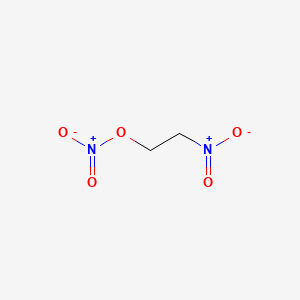
2-Nitroethyl nitrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Nitroethyl nitrate is an organic compound with the molecular formula C₂H₄N₂O₅This compound is characterized by the presence of both nitro and nitrate ester functional groups, making it a unique and interesting subject for chemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-nitroethyl nitrate typically involves the nitration of ethanol. One common method is the reaction of ethanol with a mixture of nitric acid and sulfuric acid. This process requires careful control of temperature and reaction conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and advanced monitoring systems helps in maintaining the optimal conditions for the nitration reaction, ensuring high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2-Nitroethyl nitrate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidized products depending on the conditions and reagents used.
Reduction: Reduction of this compound can yield compounds such as 2-aminoethyl nitrate.
Substitution: The nitro and nitrate groups can be substituted under specific conditions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides are typically used.
Substitution: Various nucleophiles can be used to substitute the nitro or nitrate groups under controlled conditions.
Major Products
The major products formed from these reactions include various nitro and nitrate derivatives, which can be further utilized in different chemical processes .
Scientific Research Applications
2-Nitroethyl nitrate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other nitro and nitrate compounds.
Industry: It is used in the production of energetic materials and propellants
Mechanism of Action
The mechanism of action of 2-nitroethyl nitrate involves the release of nitric oxide (NO) upon decomposition. This NO can then interact with various molecular targets, including soluble guanylate cyclase, leading to the production of cyclic GMP. This pathway is crucial for its effects on vascular smooth muscle relaxation and other biological activities .
Comparison with Similar Compounds
Similar Compounds
Nitroglycerin: Another nitrate ester with similar properties and applications.
Isosorbide dinitrate: Used in medical applications for its vasodilatory effects.
Isosorbide-5-mononitrate: Similar to isosorbide dinitrate but with different pharmacokinetics.
Properties
CAS No. |
4528-34-1 |
|---|---|
Molecular Formula |
C2H4N2O5 |
Molecular Weight |
136.06 g/mol |
IUPAC Name |
2-nitroethyl nitrate |
InChI |
InChI=1S/C2H4N2O5/c5-3(6)1-2-9-4(7)8/h1-2H2 |
InChI Key |
FRXFYZJACNONHT-UHFFFAOYSA-N |
Canonical SMILES |
C(CO[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


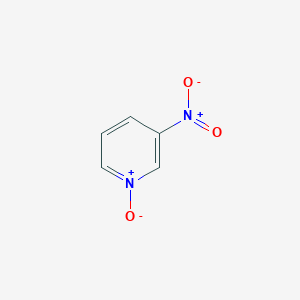
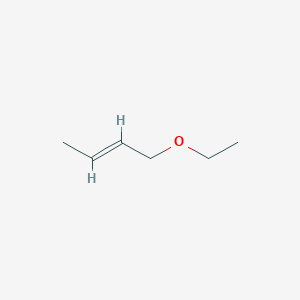
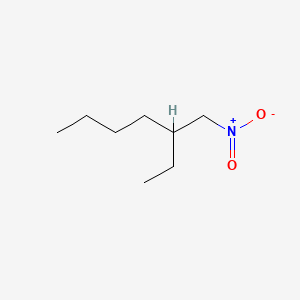
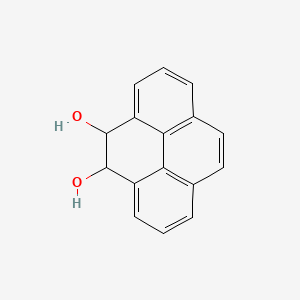
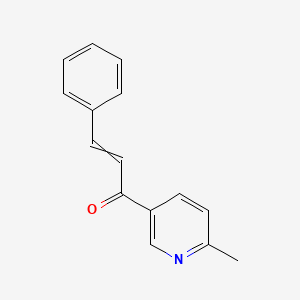
![4-Chloro-2-(trifluoromethyl)-7,8-dihydro-6H-pyrazolo[1,5-A][1,4]diazepine](/img/structure/B14164658.png)
![8-(4-hydroxy-3-methoxyphenyl)-6,7-dimethyl-7,8-dihydro-6H-benzo[f][1,3]benzodioxol-5-one](/img/structure/B14164663.png)
![3-(3-Methoxypropyl)-2-thiophen-2-ylimidazo[4,5-b]quinoxaline](/img/structure/B14164665.png)
![8-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-1,3-dimethyl-7H-purine-2,6-dione](/img/structure/B14164673.png)
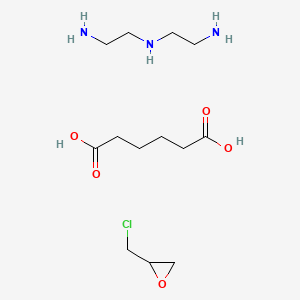
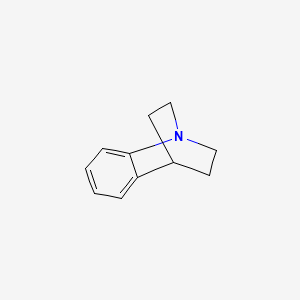
![2-(4-Bromophenyl)-5-(3-phenoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B14164708.png)
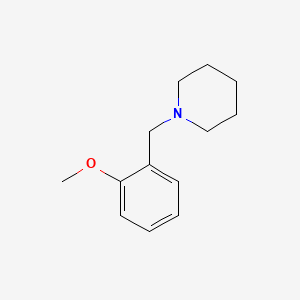
![3-Fluoro-7,8-dihydro-5H-pyrano[4,3-B]pyridine](/img/structure/B14164716.png)
